

# Fmoc-D-Ala-OH-d3 physical and chemical properties

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## Compound of Interest

Compound Name: *Fmoc-D-Ala-OH-d3*

Cat. No.: *B12404504*

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## An In-depth Technical Guide to Fmoc-D-Ala-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **Fmoc-D-Ala-OH-d3**, a deuterated derivative of the Fmoc-protected amino acid D-alanine. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in peptide synthesis and quantitative proteomics.

## Core Physical and Chemical Properties

The key physical and chemical properties of **Fmoc-D-Ala-OH-d3** are summarized in the table below, providing a clear comparison of its essential characteristics.

Property	Value	Reference(s)
Molecular Formula	C <sub>18</sub> H <sub>14</sub> D <sub>3</sub> NO <sub>4</sub>	[1]
Molecular Weight	314.35 g/mol	[1][2][3][4][5]
Appearance	White to off-white solid/powder	
Melting Point	147-153 °C	[2][5]
Optical Activity	[α] <sub>20/D</sub> -18°, c = 1 in DMF	[2][5]
Isotopic Purity	99 atom % D	[2][4][5]
Enantiomeric Purity	99%	[4]
Storage Temperature	2-8°C	[2][5]
Solubility	Soluble in DMF	
Mass Shift	M+3	[2][5]

## Applications in Research and Development

**Fmoc-D-Ala-OH-d3** serves as a critical reagent in several advanced scientific applications:

- **Peptide Synthesis:** It is utilized as a building block in Solid-Phase Peptide Synthesis (SPPS) to introduce a deuterated D-alanine residue into a peptide sequence.[2] The Fmoc protecting group facilitates a milder and orthogonal protection strategy compared to traditional Boc chemistry.[1]
- **Quantitative Proteomics:** As a stable isotope-labeled amino acid, it is an ideal internal standard for absolute quantification (AQUA) of proteins by mass spectrometry.[3] The known mass shift allows for precise differentiation and quantification of the labeled peptide from its endogenous counterpart.
- **Structural Biology:** Peptides and proteins incorporating this labeled amino acid can be used in Nuclear Magnetic Resonance (NMR) spectroscopy to aid in structure determination and to study protein dynamics.

- Metabolic Labeling: Deuterated amino acids can be used as tracers in metabolic studies to investigate the pharmacokinetic and metabolic profiles of drugs and other biomolecules.[\[3\]](#)

## Experimental Protocols

### General Protocol for the Synthesis of Fmoc-Protected Amino Acids

While a specific protocol for the synthesis of **Fmoc-D-Ala-OH-d3** is not readily available, the following general procedure for the preparation of Fmoc-protected amino acids can be adapted using D-Alanine-d3 as the starting material. The most common method involves the reaction of the amino acid with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

#### Materials:

- D-Alanine-d3
- N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Dioxane
- Deionized water
- Ethyl ether
- Ethyl acetate
- Concentrated hydrochloric acid (HCl)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

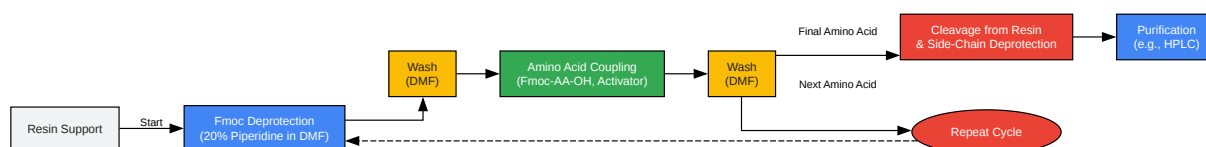
#### Procedure:

- Dissolution: Dissolve D-Alanine-d3 (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane.

- Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (5 equivalents), followed by the portion-wise addition of Fmoc-OSu (1.5 equivalents).
- Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
  - Filter the reaction mixture to remove any insoluble material.
  - Extract the filtrate with ethyl ether (3 times) to remove excess Fmoc-OSu.
  - Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2.
  - Extract the acidified aqueous layer with ethyl acetate (3 times).
  - Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purification: The crude **Fmoc-D-Ala-OH-d3** can be further purified by recrystallization or column chromatography.

## Standard Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an Fmoc-protected amino acid, such as **Fmoc-D-Ala-OH-d3**, into a growing peptide chain using SPPS.

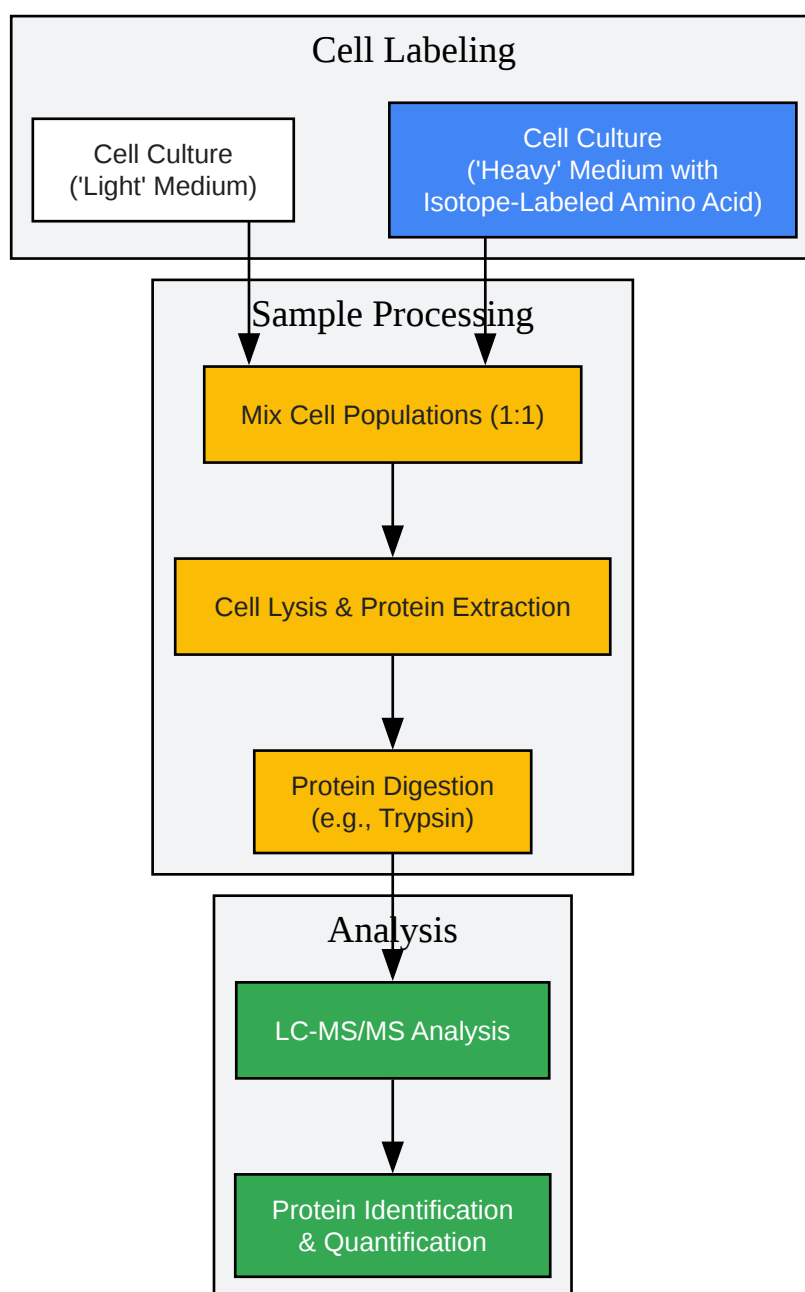


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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

## Workflow for Quantitative Proteomics using Stable Isotope Labeling (SILAC)

This diagram outlines the workflow for a typical Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment, where a deuterated amino acid like **Fmoc-D-Ala-OH-d3** would be used to generate the "heavy" labeled proteome.

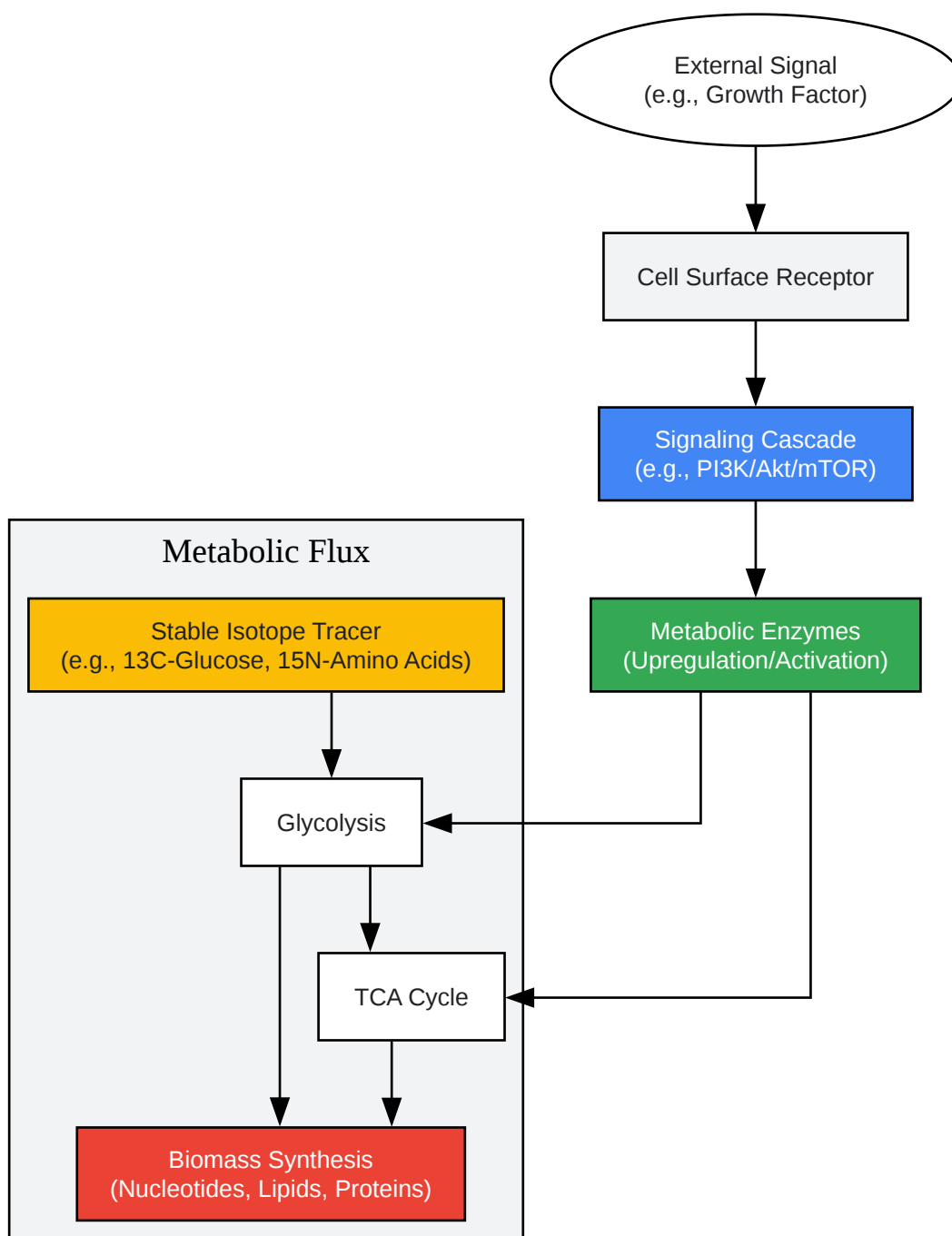


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Caption: Workflow for quantitative proteomics using SILAC.

## Signaling Pathway Analysis using Stable Isotope Labeling

Stable isotope-labeled amino acids are instrumental in metabolic flux analysis to elucidate how signaling pathways influence cellular metabolism. By tracing the incorporation of isotopes into various metabolites, researchers can quantify the activity of metabolic pathways under different cellular conditions, such as the activation or inhibition of a specific signaling cascade.



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Caption: Analysis of a signaling pathway's impact on metabolic fluxes.

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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. youtube.com [youtube.com]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
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